molecular formula C19H23BrN2O4 B11514978 Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate

Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate

Cat. No.: B11514978
M. Wt: 423.3 g/mol
InChI Key: NPZSEMPUBXFUKD-UHFFFAOYSA-N
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Description

ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a piperidine ring, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Amidation: Formation of the amide bond by reacting the brominated benzofuran with 3-(piperidin-1-yl)propanoic acid.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives.

Scientific Research Applications

ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and benzofuran moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-INDOLE-2-CARBOXYLATE: Similar structure but with an indole ring instead of a benzofuran ring.

    ETHYL 5-CHLORO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

ETHYL 5-BROMO-3-[3-(PIPERIDIN-1-YL)PROPANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is unique due to the combination of its bromine atom, piperidine ring, and benzofuran moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H23BrN2O4

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 5-bromo-3-(3-piperidin-1-ylpropanoylamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H23BrN2O4/c1-2-25-19(24)18-17(14-12-13(20)6-7-15(14)26-18)21-16(23)8-11-22-9-4-3-5-10-22/h6-7,12H,2-5,8-11H2,1H3,(H,21,23)

InChI Key

NPZSEMPUBXFUKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CCN3CCCCC3

Origin of Product

United States

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